molecular formula C6H5N3O B13107091 Imidazo[1,2-a]pyrazin-5(1H)-one CAS No. 270902-47-1

Imidazo[1,2-a]pyrazin-5(1H)-one

Cat. No.: B13107091
CAS No.: 270902-47-1
M. Wt: 135.12 g/mol
InChI Key: LAGYIXPPOMHHAO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-5(1H)-one is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its versatile applications. This compound features a fused ring system consisting of an imidazole ring and a pyrazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[1,2-a]pyrazin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrazine with α-haloketones under basic conditions, followed by cyclization to form the this compound scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Imidazo[1,2-a]pyrazin-5(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]pyrazin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrazin-5(1H)-one stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

270902-47-1

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1H-imidazo[1,2-a]pyrazin-5-one

InChI

InChI=1S/C6H5N3O/c10-6-4-7-3-5-8-1-2-9(5)6/h1-4,8H

InChI Key

LAGYIXPPOMHHAO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=CC2=O)N1

Origin of Product

United States

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